

enterobactin receptor FepA binding issues

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Compound Focus: Enterobactin

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FepA Binding & Transport: Key Parameters

The table below summarizes essential quantitative data on FepA's interaction with its primary ligand, ferric **enterobactin** (FeEnt), which is crucial for establishing a baseline in your binding assays.

Parameter	Value for Ferric Enterobactin	Experimental Context & Notes
Dissociation Constant (Kd)	~24 nM [1] ~20 nM [2]	Measured from <i>in vivo</i> binding studies. A higher Kd suggests impaired binding.
Stoichiometry	1:1 [1]	FepA binds one FeEnt molecule.
Uptake Transport Rate	≥50 pmol/min/10 ⁹ cells [2]	Rate in <i>E. coli</i> ; can vary based on bacterial strain and conditions.
Binding Kinetics	Biphasic [1]	A rapid initial binding step followed by a slower, second step that establishes a transport-competent complex.

FAQs & Troubleshooting Guides

Here are some common experimental issues and how to address them based on the available literature.

No binding of ferric enterobactin to FepA observed.

This is a fundamental problem that can stem from the siderophore itself, the receptor, or the bacterial strain.

- **Verify Siderophore Integrity:** Ensure your **enterobactin** is pure and correctly complexed with iron. The catechol groups are essential for binding; any alteration here abolishes recognition by FepA [2]. Test your FeEnt preparation in a growth promotion assay using a siderophore-auxotrophic strain (e.g., *E. coli* BN1071) to confirm its biological activity [2].
- **Check FepA Expression:** Confirm that FepA is present in the outer membrane. Use a positive control, such as a plasmid carrying a wild-type *fepA+* gene (e.g., pITS449) [2]. You can analyze outer membrane preparations via SDS-PAGE or perform Western blotting if antibodies are available.
- **Use Appropriate Bacterial Strains:** Ensure your working strain is *fepA+*. If using a cloned *fepA* in a heterologous system, be aware that some homologs (e.g., *Salmonella* FepA) may not function efficiently in *E. coli* [2].

Binding occurs, but no transport/uptake is detected.

This indicates the initial recognition is functional, but the subsequent translocation process is failing.

- **Verify the TonB-ExbB-ExbD Complex:** FepA-dependent transport is energy-dependent and requires a functional TonB complex [3] [4]. Check that your strain is *tonB+* and that the genes are expressed. A mutation in *tonB* or *exbB/exbD* will completely block transport, even if binding is normal.
- **Investigate the Two-Site Transport Model:** Research on the *Pseudomonas* **enterobactin** transporter PfeA suggests a two-site model where the siderophore first binds to extracellular loops before moving to a second, translocation-competent site [3]. Certain mutations (e.g., in the proposed gating loops or the TonB box) can block this transition. Consider if your FepA construct has mutations that might affect this process.
- **Check for Mismatched Systems:** Confirm that your inner membrane transport components are compatible. In *E. coli*, the ferri-**enterobactin** complex is transported into the cytoplasm by the FepBCDG ABC transporter system [4]. Mutations in these genes will also halt uptake.

Unexpectedly low affinity or altered binding kinetics.

If binding is weaker than the reference K_d of ~ 20 nM, consider the following.

- **Check Ligand Chirality:** FepA binding is **not stereospecific**. Both the natural ferric **enterobactin** (right-handed) and ferric enantio**enterobactin** (left-handed) bind with high affinity [2]. If you are using an analog, the problem lies elsewhere.
- **Test for Cooperative Binding:** The uptake of FeEnt by FepA is a **cooperative** process [2]. This means the binding and transport kinetics are sigmoidal, not hyperbolic. At low ligand concentrations, the uptake rate may be much lower than expected. Ensure your binding experiments cover a sufficiently wide concentration range to observe this cooperativity.

- **Map Critical Binding Residues:** If you are working with a modified FepA protein, be aware that key residues for FeEnt binding are located on the extracellular loops. In the PfeA homolog, residues in loops L2, L3, L4, L7, and L11 (e.g., Arg480, Gln482) form specific hydrogen bonds and cation- π interactions with the catechol rings of **enterobactin** [3]. Mutations in these areas can significantly impact affinity.

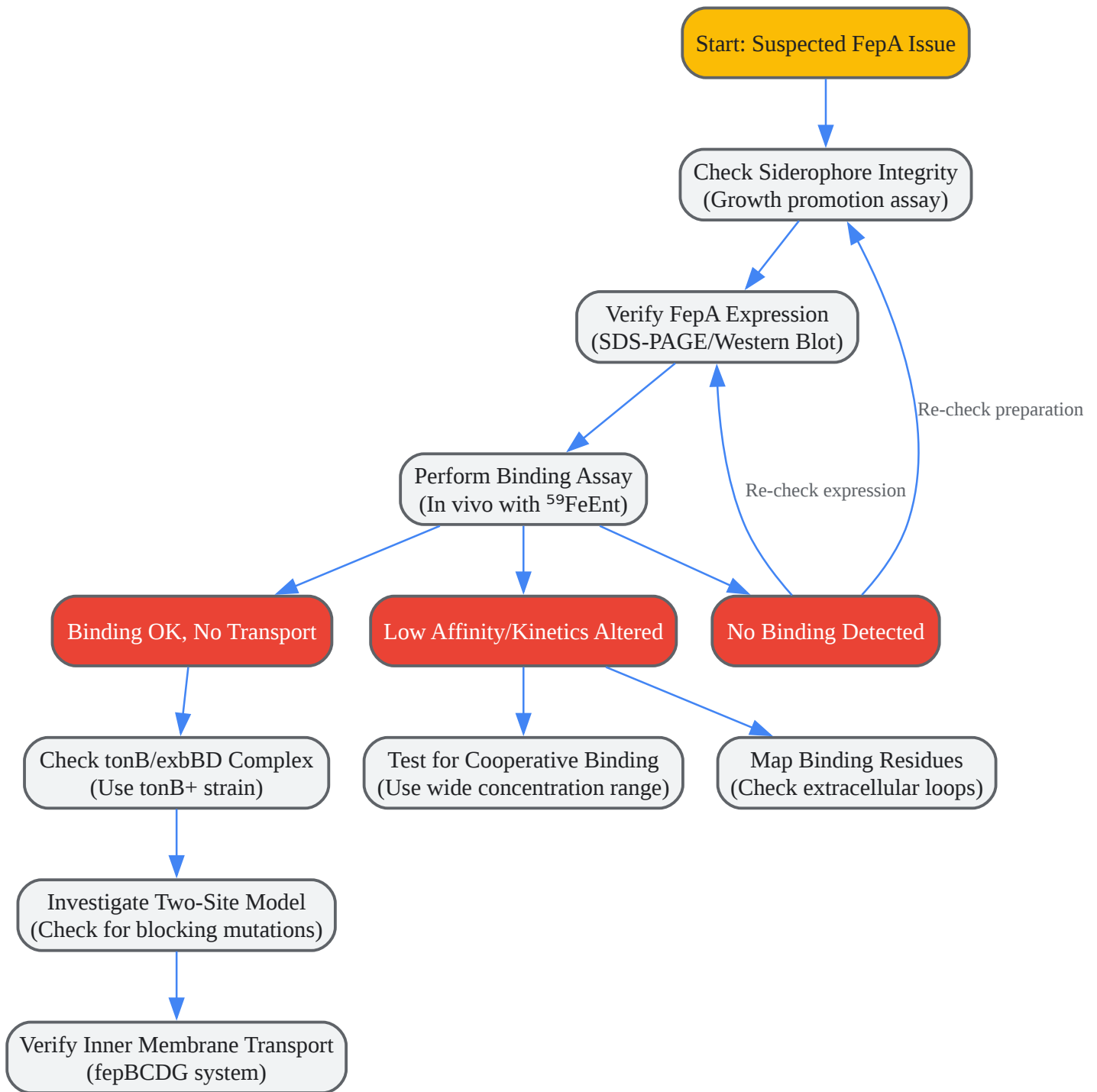
Experimental Protocol: Binding Assays

Here is a detailed methodology for *in vivo* binding assays, adapted from the literature [2].

- 1. Grow Bacterial Cells:** - Grow your *E. coli* strain in MOPS minimal medium under iron-limiting conditions to derepress siderophore system expression. Add a chelator like EDDA if necessary. - Harvest cells in mid-log phase (e.g., after 5.5 hours of growth). Chill the culture on ice.
- 2. Perform Binding Reaction:** - Incubate ice-cold cell aliquots (e.g., 10 ml) with varying concentrations of ⁵⁹Fe-labeled ferric **enterobactin** for a set time (e.g., 1-6 minutes) on ice. The ice temperature ensures binding occurs without active transport. - Use at least six different siderophore concentrations for accurate Scatchard analysis.
- 3. Separate Bound from Unbound Ligand:** - Rapidly filter the cell suspensions through glass fiber filters. - Wash the filters with a cold, non-complexing solution like 0.9% LiCl to remove unbound ⁵⁹FeEnt.
- 4. Quantify Binding:** - Measure the radioactivity on the filters using a gamma counter. - Plot the data (bound vs. free ligand) and analyze it using non-linear regression or Scatchard plots to determine the K_d and the number of binding sites.

FepA Binding & Transport Workflow

The following diagram outlines the logical sequence for troubleshooting FepA binding and transport issues, incorporating the key checkpoints from the FAQs above.



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Key Technical Notes

- **Biphasic Binding Kinetics:** Be aware that FeEnt binding to FepA is biphasic, involving a fast initial step and a slower second step, which likely represents the formation of a transport-competent complex [1]. Your experimental design should account for this.
- **Siderophore Analogs:** If you are using synthetic siderophore analogs, remember that **unaltered catecholate coordination centers are essential** for FepA recognition. Analogs with modified chelating groups (e.g., HOPO) show no binding or transport [2].
- **Colicin Interference:** FeEnt and colicin B compete for the same binding site on FepA with a 1:1 stoichiometry [1]. Pre-incubation with one will block the binding of the other, which can be used as a diagnostic tool.

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To cite this document: Smolecule. [enterobactin receptor FepA binding issues]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b527208#enterobactin-receptor-fepa-binding-issues>]

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